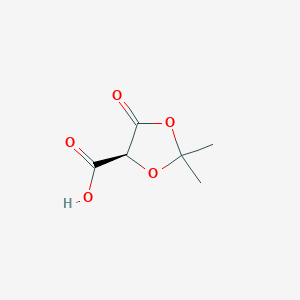

(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid

CAS No.: 294659-27-1

Cat. No.: VC18534100

Molecular Formula: C6H8O5

Molecular Weight: 160.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 294659-27-1 |

|---|---|

| Molecular Formula | C6H8O5 |

| Molecular Weight | 160.12 g/mol |

| IUPAC Name | (4S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid |

| Standard InChI | InChI=1S/C6H8O5/c1-6(2)10-3(4(7)8)5(9)11-6/h3H,1-2H3,(H,7,8)/t3-/m0/s1 |

| Standard InChI Key | GQSBSTKUXFIDSL-VKHMYHEASA-N |

| Isomeric SMILES | CC1(O[C@H](C(=O)O1)C(=O)O)C |

| Canonical SMILES | CC1(OC(C(=O)O1)C(=O)O)C |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a 1,3-dioxolane ring—a five-membered cyclic acetal—with two methyl groups at position 2, a ketone at position 5, and a carboxylic acid at position 4. The (4S) stereochemistry is critical for its chiral induction capabilities in synthesis. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 160.12 g/mol | |

| Density | 1.4±0.1 g/cm³ | |

| Boiling Point | 325.6±37.0 °C | |

| Flash Point | 141.1±20.0 °C | |

| LogP (Partition Coefficient) | -0.83 |

The low LogP value indicates moderate hydrophilicity, likely due to the carboxylic acid and ketone functionalities . The dioxolane ring’s rigidity and stereochemical orientation enhance its utility in directing asymmetric reactions.

Spectroscopic Identification

The compound’s isomeric SMILES, , confirms its (4S) configuration. Nuclear magnetic resonance (NMR) data for analogous dioxolane derivatives (e.g., 2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, CAS 73991-95-4) reveal distinctive signals for methyl groups (~1.3–1.5 ppm), dioxolane protons (~4.0–5.0 ppm), and carboxylic acid protons (broad ~12 ppm) . Infrared (IR) spectra typically show strong absorptions for carbonyl groups (ketone: ~1700–1750 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .

Synthesis and Preparation

Chiral Synthesis Strategies

The (4S) configuration is typically introduced via asymmetric synthesis or chiral pool strategies. One approach involves the use of D-glyceraldehyde derivatives, where the stereochemistry is preserved during cyclization . For example, 2,3-O-isopropylidene-D-glycerate (CAS 37031-30-4) can undergo oxidative cleavage and re-functionalization to yield the target compound . Alternative routes employ enzymatic resolution or chiral auxiliaries to achieve enantiomeric excess >99%.

Key Reaction Steps

-

Acetal Formation: Glycerol derivatives react with acetone or 2,2-dimethoxypropane under acidic conditions to form the dioxolane ring .

-

Oxidation: A ketone is introduced at position 5 via Jones oxidation or Swern oxidation.

-

Carboxylation: The carboxylic acid group is installed using carbon dioxide under high pressure or via Kolbe–Schmitt reaction .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a high boiling point (325.6 °C) , consistent with its polar functional groups. It is sparingly soluble in nonpolar solvents like chloroform but dissolves in polar aprotic solvents (e.g., dimethyl sulfoxide) . The vapor pressure at 25°C is negligible (0.0±1.5 mmHg) , reducing volatility-related handling risks.

Stability Considerations

The dioxolane ring is stable under neutral conditions but hydrolyzes in acidic or basic media to yield glycerol and levulinic acid derivatives . Storage recommendations include inert atmospheres and room temperature to prevent decarboxylation or racemization .

Applications in Organic Synthesis

Chiral Building Block

The compound’s carboxylic acid group is readily converted to esters, amides, or acyl chlorides, enabling its use in peptide coupling and esterification reactions. For instance, it has been employed in synthesizing glucagon receptor antagonists and pheromones like blepharismone .

Asymmetric Induction

The (4S) configuration directs stereoselectivity in aldol reactions and Michael additions. In one application, it facilitated the synthesis of myo-inositol analogs via ring-closing metathesis .

Pharmaceutical Intermediates

Derivatives of this compound are precursors to β-lactam antibiotics and protease inhibitors. Its rigidity and chirality improve drug bioavailability by minimizing off-target interactions .

Recent Developments

Synthetic Methodology

Recent advances leverage flow chemistry to optimize the oxidation and carboxylation steps, achieving yields >85%. Enzymatic approaches using lipases have also reduced reliance on harsh reagents .

Drug Discovery Applications

In 2024, the compound was utilized to synthesize deuterated 1-deoxy-D-xylose, a candidate for metabolic disorder therapeutics . Its role in C-terminal peptide-oxo-aldehyde synthesis further highlights its versatility in bioconjugation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume